

Spectroscopic Data and Analysis of Morpholine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Morpholine-3-carbonitrile**

Cat. No.: **B048010**

[Get Quote](#)

Disclaimer: Experimental spectroscopic data for **Morpholine-3-carbonitrile** is not readily available in published literature. This guide provides predicted mass spectrometry data for the target compound, along with typical spectroscopic values for the morpholine moiety and the nitrile functional group based on data from related compounds. The experimental protocols described are generalized procedures for the analysis of organic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **Morpholine-3-carbonitrile** ($C_5H_8N_2O$), the predicted mass spectral data is summarized below.

Table 1: Predicted Mass Spectrometry Data for **Morpholine-3-carbonitrile**

Adduct	Predicted m/z
$[M+H]^+$	113.07094
$[M+Na]^+$	135.05288
$[M-H]^-$	111.05638
$[M+NH_4]^+$	130.09748
$[M+K]^+$	151.02682
$[M]^+$	112.06311

Data sourced from predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for **Morpholine-3-carbonitrile** is unavailable, the following tables outline the typical chemical shifts for the protons and carbons in a morpholine ring. The presence of the electron-withdrawing nitrile group at the C3 position is expected to deshield the adjacent protons and carbons, causing a downfield shift in their signals.

Table 2: Typical ^1H NMR Chemical Shifts for the Morpholine Ring

Position	Chemical Shift (δ) ppm	Multiplicity
H2, H6 (CH ₂ -N)	2.7 - 2.9	Triplet
H3, H5 (CH ₂ -O)	3.6 - 3.8	Triplet
N-H	1.5 - 2.5	Broad Singlet

Note: These are approximate values for the unsubstituted morpholine ring and will vary based on the solvent and substitution.

Table 3: Typical ^{13}C NMR Chemical Shifts for the Morpholine Ring

Position	Chemical Shift (δ) ppm
C2, C6 (CH ₂ -N)	45 - 48
C3, C5 (CH ₂ -O)	66 - 68
C≡N	115 - 125

Note: These are approximate values for the unsubstituted morpholine ring and a typical nitrile carbon. The exact shifts for **Morpholine-3-carbonitrile** will be influenced by the nitrile substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Morpholine-3-carbonitrile** would be expected to show characteristic absorptions for the C-O and C-N bonds of the morpholine ring, the N-H bond, and the C≡N bond of the nitrile group.

Table 4: Characteristic IR Absorption Frequencies

Functional Group	Vibration	Frequency (cm ⁻¹)	Intensity
Nitrile (C≡N)	Stretch	2260 - 2240	Medium
Amine (N-H)	Stretch	3550 - 3200	Medium, Broad
Ether (C-O-C)	Stretch	1150 - 1085	Strong
Alkane (C-H)	Stretch	3000 - 2850	Strong
Amine (C-N)	Stretch	1250 - 1020	Medium

The nitrile stretch is a particularly sharp and characteristic peak that is easy to identify.[\[1\]](#)[\[2\]](#)

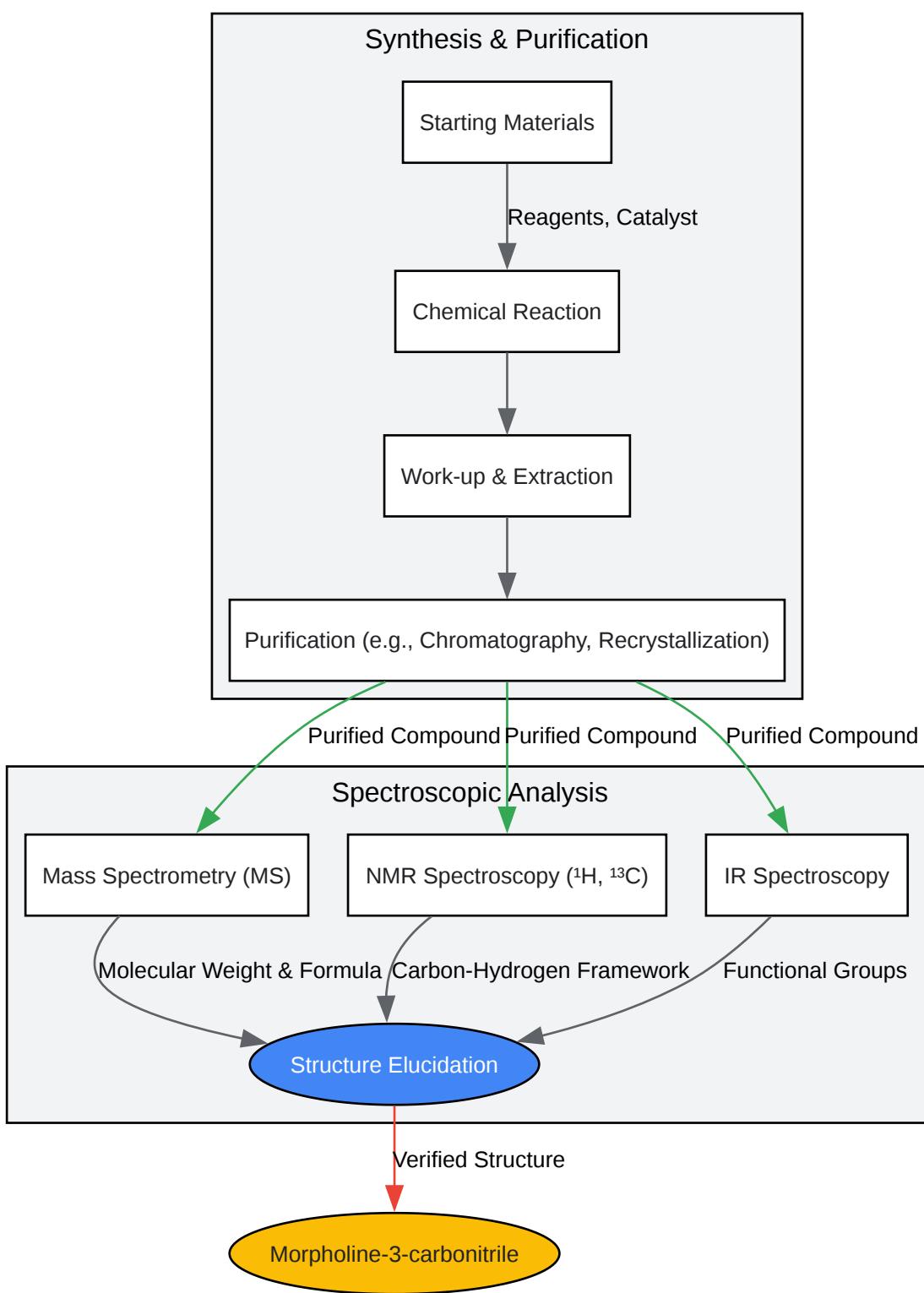
Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a solid organic compound like **Morpholine-3-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[3\]](#)[\[4\]](#) The choice of solvent is critical to avoid overlapping signals with the analyte.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube.[\[4\]](#) Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.[\[5\]](#) Standard pulse programs are used for both 1D and 2D experiments.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.[6] Pressure is applied to ensure good contact.
- Background Collection: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.[7][8]
- Sample Analysis: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).[8]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]
- Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system.[10] Electrospray ionization (ESI) is a common technique for polar molecules, which would generate ions such as $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$.[11]
- Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[12][13] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing highly accurate mass measurements.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like **Morpholine-3-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5 Nitrile IR Spectrum Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. amherst.edu [amherst.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Morpholine-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048010#spectroscopic-data-nmr-ir-ms-for-morpholine-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com